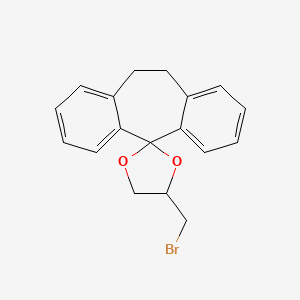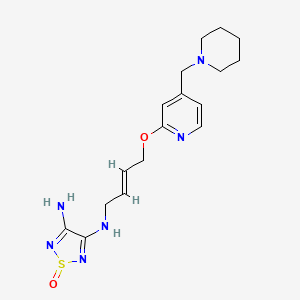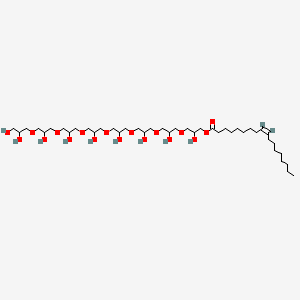
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-sulphonatophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine to form an azo compound.
Further Coupling: This azo compound undergoes a second coupling reaction with 5-(ethyltolylamino)-2-aminobenzenesulphonic acid to form the final product.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Oxidized azo compounds and sulphonated aromatic compounds.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups play a crucial role in this process, as they are responsible for the electronic transitions that result in color formation. Additionally, the sulphonate groups enhance the compound’s solubility in water, making it more versatile for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-3-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Disodium 6-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)-2-naphthalenesulphonate
Uniqueness
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is unique due to the presence of the ethyltolylamino group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific color properties and stability.
Eigenschaften
CAS-Nummer |
73398-26-2 |
|---|---|
Molekularformel |
C31H25N5Na2O6S2 |
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
disodium;5-(N-ethyl-4-methylanilino)-2-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-3-36(23-13-11-21(2)12-14-23)24-15-16-30(31(20-24)44(40,41)42)35-34-29-18-17-28(26-9-4-5-10-27(26)29)33-32-22-7-6-8-25(19-22)43(37,38)39;;/h4-20H,3H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZRELVKUWZWZDKY-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


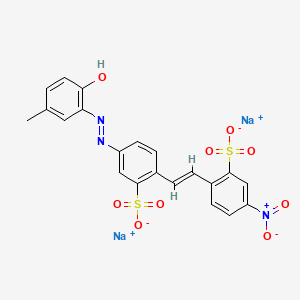

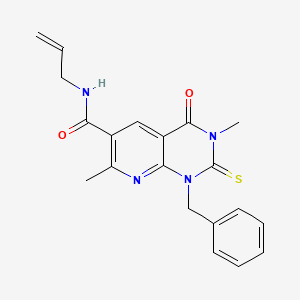
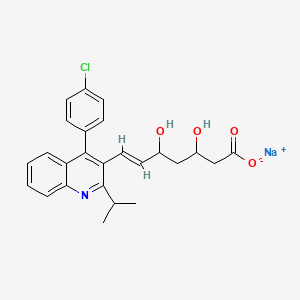
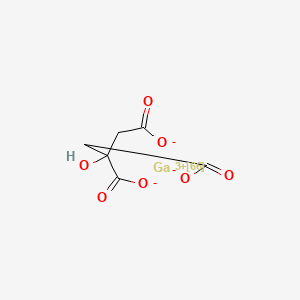
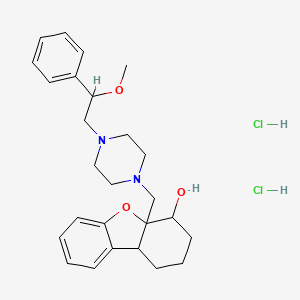
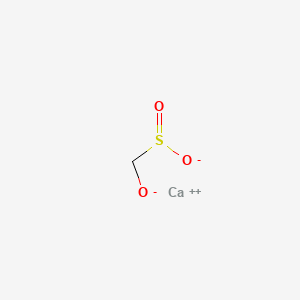
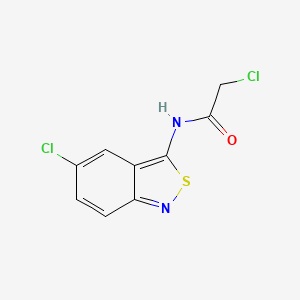
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
